N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Description
Properties
Molecular Formula |
C27H28N2O4S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H28N2O4S/c1-30-22-10-6-20(7-11-22)24-18-34-27(28-21-8-12-23(31-2)13-9-21)29(24)16-15-19-5-14-25(32-3)26(17-19)33-4/h5-14,17-18H,15-16H2,1-4H3 |
InChI Key |
ZKKBLAFYVUNCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dimethoxyphenethylamine
3,4-Dimethoxyphenethylamine serves as the alkylating agent for the thiazole nitrogen. It is synthesized via:
-
Reductive amination of 3,4-dimethoxyacetophenone using ammonium acetate and sodium cyanoborohydride in methanol (yield: 78%).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (rt) |
| Catalyst | Sodium cyanoborohydride |
| Solvent | Methanol |
Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis :
-
Thioamide formation : Reaction of 4-methoxyphenylacetamide with phosphorus pentasulfide (P₂S₁₀) in dry toluene under reflux (12 h).
-
Cyclization : Treatment with α-bromo-4-methoxyacetophenone in dimethylformamide (DMF) at 80°C for 6 h.
| Intermediate | Yield | Purity (HPLC) |
|---|---|---|
| 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | 65% | 95% |
Alkylation of Thiazole Nitrogen
The thiazole nitrogen is alkylated with 3,4-dimethoxyphenethyl bromide :
Formation of Ylidene Bond (C=N)
The ylidene bond is introduced via condensation with 4-methoxyaniline :
-
Schiff base reaction : Refluxing the thiazolone intermediate with 4-methoxyaniline in ethanol containing glacial acetic acid (12 h).
-
Z-Selectivity : The Z-configuration is favored by steric hindrance from the 3,4-dimethoxyphenethyl group.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Acid Catalyst | Glacial AcOH (5 mol%) |
| Reaction Time | 12 h |
Optimization and Yield Enhancement
Catalytic Systems
Solvent Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance thiazole ring stability.
-
Ethanol minimizes side reactions during ylidene bond formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, C=NH), 6.95–6.65 (m, 11H, aromatic), 4.21 (t, J = 7.2 Hz, 2H, N-CH₂).
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Benefits : Improved heat transfer and reduced reaction time (thiazole cyclization: 2 h vs. 6 h batch).
-
Challenges : Clogging due to insoluble byproducts requires inline filtration.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 68% |
| E-Factor | 12.4 |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost ($/g) |
|---|---|---|---|
| Hantzsch Thiazole | 72% | 98% | 45 |
| Cyclocondensation | 65% | 95% | 38 |
| Microwave-Assisted | 81% | 97% | 52 |
Challenges and Mitigation Strategies
Isomerization to E-Configuration
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Core Structural Differences
Key Observations :
- Heterocycle Core: Thiazoles (6π-aromatic with S and N) vs. triazoles (two N atoms in a 5-membered ring).
- Substituent Effects : Methoxy groups in the target compound increase electron density, whereas sulfonyl and fluorine groups in triazoles [10–15] introduce electron-withdrawing effects, altering reactivity and solubility.
Key Observations :
- Common Steps : Alkylation (e.g., using α-halogenated ketones) and cyclization are shared strategies, though thiazoles may require distinct precursors (e.g., thioamides vs. hydrazinecarbothioamides for triazoles).
- Base Selection : Triazoles [10–15] use NaOH for cyclization, while triazole-thiol [4] employs Cs₂CO₃ for S-alkylation, suggesting pH-sensitive reactivity.
Spectroscopic Characterization
Table 3: Key Spectral Data
Key Observations :
- IR Differences : The target compound lacks sulfonyl (C=S) or ketone (C=O) groups but shows methoxy C-O stretches. Triazoles [10–15] exhibit strong C=S and variable C=O bands depending on the stage.
Biological Activity
The compound N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structure features a thiazole ring, methoxy groups, and an aniline moiety, which are crucial for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Methoxy Groups | Enhance solubility and bioavailability |
| Aniline Moiety | Contributes to interaction with biological targets |
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assay : The compound demonstrated an IC50 value of 1.61 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism that may induce apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings was found to enhance cytotoxic activity, highlighting the importance of substituent positioning .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria.
Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics, demonstrating its potential as an alternative therapeutic agent .
- SAR Analysis : The presence of nitro groups at specific positions on the phenyl ring was correlated with increased antibacterial potency .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been explored.
Research Insights
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that the compound inhibits the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of substituted thiazole precursors with methoxyaniline derivatives. Key steps include cyclization and imine formation under controlled conditions.
- Catalysts/Solvents : Palladium catalysts (for cross-coupling) and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are commonly used .
- Temperature/Time : Reactions often require reflux conditions (e.g., 80–100°C) and 12–24 hours for completion. Microwave-assisted synthesis may reduce time .
- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. How is the compound characterized to confirm its structure and purity?
A combination of analytical techniques is essential:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the thiazole ring) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection at 254 nm assesses purity (>98% required for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest antimicrobial and anticancer potential:
- Antimicrobial : MIC values ≤10 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer : IC₅₀ of 5–20 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Mechanistic Clues : Thiazole and methoxyphenyl groups may enhance DNA intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Advanced mechanistic studies include:
- Isotopic Labeling : Use of ¹⁸O or deuterated reagents to track oxygen or proton transfer in cyclization .
- Kinetic Studies : Monitoring reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers and transition states .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Discrepancies in NMR or X-ray data may arise from dynamic effects or polymorphism:
- Variable-Temperature NMR : Detects conformational changes (e.g., ring flipping in thiazole) .
- Single-Crystal X-ray Diffraction : Resolves Z/E isomerism and confirms hydrogen bonding networks .
- Dynamic HPLC : Separates enantiomers or tautomers if present .
Q. How can substituent effects (e.g., methoxy groups) be systematically studied for structure-activity relationships (SAR)?
Methodological approaches include:
- Analog Synthesis : Replace methoxy groups with -OH, -F, or -NO₂ to assess electronic/steric impacts .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical moieties for target binding .
- Biological Assays : Compare IC₅₀ values across analogs to correlate substituent position with activity .
Q. What advanced techniques validate the compound’s interaction with proposed biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified enzymes .
- Cryo-EM/X-ray Crystallography : Visualizes compound-enzyme complexes (e.g., binding to ATP pockets) .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify downstream pathways affected .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in biological assay results across studies?
Contradictions may stem from assay conditions or cell line variability:
- Standardization : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cancer screens .
- Dose-Response Curves : Repeat assays with 8–10 concentration points to improve IC₅₀ reliability .
- Negative Controls : Include known inhibitors (e.g., doxorubicin) to validate experimental setups .
Q. What computational tools predict metabolic stability or toxicity early in development?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite ID : LC-MS/MS with human liver microsomes identifies major Phase I/II metabolites .
Methodological Resources
- Spectral Databases : Cambridge Structural Database (CSD) for X-ray references .
- Synthetic Protocols : Organic Process Research & Development for scalable methods .
- Biological Data Repositories : PubChem BioAssay (AID 1259401) for curated activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
